molecular formula C5H10N4 B1497640 2-Isopropyl-2H-1,2,3-triazol-4-amine CAS No. 959237-97-9

2-Isopropyl-2H-1,2,3-triazol-4-amine

Cat. No.: B1497640
CAS No.: 959237-97-9
M. Wt: 126.16 g/mol
InChI Key: JMKNFBHEYCDIRE-UHFFFAOYSA-N
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Description

2-Isopropyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an isopropyl group at the N2 position and an amine group at the C4 position. Its molecular formula is C₅H₁₀N₄, with a molecular weight of 126.16 g/mol (free base) and 163.03 g/mol as the hydrochloride salt (C₅H₁₀N₄·HCl) . The compound is typically synthesized via modular cyclization strategies, such as reductive amination followed by thermal cyclization, yielding products with high diastereoselectivity (e.g., 10:1 d.r.) . Structural characterization is often performed using NMR and HRMS, and its crystalline structure can be refined using programs like SHELXL .

The isopropyl substituent enhances steric bulk and lipophilicity (LogP ≈ 0.01 for the hydrochloride salt ), influencing solubility and reactivity. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for N-(hetero)aryl piperidines .

Properties

IUPAC Name

2-propan-2-yltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(2)9-7-3-5(6)8-9/h3-4H,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKNFBHEYCDIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650916
Record name 2-(Propan-2-yl)-2H-1,2,3-triazol-4-amine
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-97-9
Record name 2-(1-Methylethyl)-2H-1,2,3-triazol-4-amine
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Record name 2-(Propan-2-yl)-2H-1,2,3-triazol-4-amine
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Record name 2-(propan-2-yl)-2H-1,2,3-triazol-4-amine
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Preparation Methods

Detailed Synthetic Routes and Conditions

Step Reaction Type Reagents and Conditions Outcome/Notes
1 Formation of triazole ring Isopropyl hydrazine + nitrile/amidine, acidic/basic medium, 35–80°C Cyclization to 2-isopropyl-1,2,3-triazole intermediate
2 Amination Introduction of amine group at C4 position via substitution or reductive amination Formation of 2-Isopropyl-2H-1,2,3-triazol-4-amine
3 Purification Column chromatography, recrystallization High purity product with diastereoselectivity (e.g., 10:1)
4 Industrial scale optimization Use of continuous flow reactors, automated systems, aprotic solvents (DMF, DMSO), copper catalysts Enhanced yield, reproducibility, and scalability

Critical parameters influencing the synthesis include temperature control (typically 35–80°C), solvent polarity (aprotic solvents like DMF or DMSO preferred), and catalyst choice (e.g., copper bromide or cesium carbonate).

Industrial Preparation Considerations

Industrial synthesis adapts laboratory methods to larger scales with emphasis on:

  • Cost-effective precursors : Use of bromo- or iodo-substituted benzoic acid derivatives as intermediates.
  • Coupling reactions : Employing copper(I) iodide and cesium carbonate in high boiling solvents (e.g., DMF) at elevated temperatures or under microwave conditions to facilitate coupling.
  • Purification : Solid-liquid separation, crystallization, and selective removal of regioisomers to achieve regioisomerically pure products.
  • Crystalline salt formation : Potassium or sodium salts of intermediates are isolated for better handling and purity.

For example, processes described in patent WO2018202689A1 highlight the preparation of 2-(2H-triazol-2-yl) derivatives via coupling reactions with subsequent crystallization steps to yield pure crystalline intermediates suitable for pharmaceutical use.

Analytical and Characterization Techniques

Characterization of this compound involves:

These techniques ensure the structural integrity and quality of the synthesized compound.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Cyclization of isopropyl hydrazine with nitriles/amidines Direct ring formation under acidic/basic conditions Simple, accessible reagents Moderate regioselectivity
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Click chemistry, high regioselectivity High yield, mild conditions Requires azide and alkyne precursors
Reductive amination + thermal cyclization Controlled diastereoselectivity High purity, scalable Multi-step, sensitive to conditions
Coupling of bromo-benzoic acid derivatives with triazoles Industrial scale, uses copper catalysts Cost-effective, scalable Requires careful purification

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity:
    • 2-Isopropyl-2H-1,2,3-triazol-4-amine has demonstrated considerable antimicrobial properties against various bacterial strains. For example, it has shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 30 µg/mL .
    PathogenMIC (µg/mL)
    Staphylococcus aureus20
    Escherichia coli30
    Candida albicans25
    Pseudomonas aeruginosa50
  • Anticancer Properties:
    • Research indicates that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), with an IC50_{50} value of approximately 15 µM. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
    Cell LineIC50_{50} (µM)
    MCF-715
    HCT-1162.6
    HepG21.4

Materials Science

The compound is utilized in the development of advanced materials due to its ability to form stable complexes with metal ions. This property is particularly valuable in creating polymers and coatings with unique characteristics .

Industrial Chemistry

In industrial applications, this compound serves as an intermediate in the synthesis of dyes and pigments. Its versatility allows it to be used as a building block for various chemical syntheses, enhancing the efficiency of production processes .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against common pathogens. The results indicated strong inhibition against both Gram-positive and Gram-negative bacteria, confirming its potential as an antimicrobial agent .

Case Study 2: Antitumor Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell viability reduction. Flow cytometry analysis revealed increased apoptosis rates post-treatment .

Mechanism of Action

The mechanism of action of 2-Isopropyl-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit or activate certain biological pathways. Additionally, the compound may interfere with DNA or protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-isopropyl-2H-1,2,3-triazol-4-amine, we compare it to structurally analogous triazol-4-amine derivatives (Table 1).

Table 1: Comparative Analysis of Triazol-4-amine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Highlights References
This compound N2: Isopropyl; C4: NH₂ 126.16 (free base) High diastereoselectivity (10:1 d.r.); used in piperidine synthesis 5-day cyclization at 80°C; 58% yield
5-Benzyl-2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine N2: 4-Cl-Ph; C5: Benzyl; C4: NH₂ ~315.8 Antimicrobial activity (unquantified); high melting point (>250°C) Multi-step condensation; 75% yield
2-(Cyclopropylmethyl)-2H-1,2,3-triazol-4-amine N2: Cyclopropylmethyl; C4: NH₂ 242.34 Niche applications in combinatorial chemistry Not specified
N-(5-(Ethylsulfonyl)-2-methoxyphenyl)-1-(3-(pyridin-3-yl)phenyl)-1H-1,2,3-triazol-4-amine C4: NH₂; Complex aryl substituents ~435.5 Potential kinase inhibition; pale yellow foam (mp 116–118°C) Column chromatography (95% DCM/5% MeOH); 82% yield
2H-1,2,3-Triazol-4-amine (unsubstituted) No substituents 98.09 Baseline reactivity; limited bioactivity Click chemistry (CuAAC reaction)

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The isopropyl group increases lipophilicity compared to unsubstituted triazol-4-amine, though less so than aromatic substituents (e.g., 4-chlorophenyl in ). The hydrochloride salt of the isopropyl derivative has a LogP of 0.01, suggesting moderate solubility in polar solvents .
  • Thermal Stability : Derivatives with aromatic substituents (e.g., 5-benzyl-2-(4-chlorophenyl)-triazol-4-amine) exhibit higher melting points (>250°C ), whereas alkyl-substituted analogs like the isopropyl derivative are typically oils or low-melting solids .

Salt Forms and Solubility

The hydrochloride salt of this compound (CAS 1365969-48-7 ) improves aqueous solubility compared to its free base, a common strategy for bioavailability enhancement. This contrasts with neutral derivatives like the cyclopropylmethyl analog , which lack salt forms in reported data.

Biological Activity

2-Isopropyl-2H-1,2,3-triazol-4-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₁₂N₄. The triazole ring structure contributes to its reactivity and biological activity. The presence of the isopropyl group increases steric hindrance, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The triazole ring can form stable complexes with metal ions and inhibit enzymatic activity. For instance, it has been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, with significant IC50 values ranging from 1.95 to 4.24 μM .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against several pathogens, including Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound and its derivatives:

  • Cell Line Studies : Compounds derived from this triazole have demonstrated significant antiproliferative effects against various cancer cell lines. For example, a derivative showed IC50 values of 1.1 μM for MCF-7 (breast cancer), 2.6 μM for HCT-116 (colon cancer), and 1.4 μM for HepG2 (liver cancer) .
CompoundCell LineIC50 (μM)
Compound 9MCF-71.1
Compound 9HCT-1162.6
Compound 9HepG21.4

These results suggest that structural modifications can enhance the anticancer efficacy of triazole derivatives.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC)
E. coliNot specified but significant inhibition observed
S. aureusNot specified but significant inhibition observed

The ability to inhibit these pathogens indicates its potential utility in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

  • Anticancer Study : A study synthesized various triazole derivatives and evaluated their effects on cancer cell lines. The most potent compound (Compound 9) exhibited superior TS inhibition compared to standard drugs like Pemetrexed .
  • Antimalarial Activity : Research on related compounds indicated potential antimalarial properties against Plasmodium falciparum. Some derivatives demonstrated low cytotoxicity while effectively reducing parasitemia in vivo .
  • IDO1 Inhibition : Selected triazoles showed low nanomolar IC50 values for indoleamine 2,3-dioxygenase (IDO1) inhibition, which is crucial for immune modulation in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Isopropyl-2H-1,2,3-triazol-4-amine, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors (e.g., substituted triazoles and amines) under controlled conditions. Critical parameters include temperature (35–80°C), solvent polarity (e.g., DMSO or aprotic solvents), and catalysts (e.g., copper bromide or cesium carbonate). Reaction progress should be monitored via thin-layer chromatography (TLC), and intermediates purified via column chromatography. Final yields depend on optimizing these parameters .

Q. How can spectroscopic techniques be systematically applied to characterize this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., triazole protons at δ 7.5–8.5 ppm) and integration ratios.
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., ESI-HRMS).
  • IR Spectroscopy : Identify functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).
    Cross-referencing with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. What solvent systems are optimal for coupling reactions involving triazole intermediates?

  • Methodological Answer : Aprotic polar solvents (e.g., DMF, DMSO) are preferred for triazole coupling due to their ability to stabilize reactive intermediates. Solvent choice impacts reaction kinetics and byproduct formation. For example, DMSO improves solubility of nitrogen-containing heterocycles, while DMF facilitates nucleophilic substitutions .

Advanced Research Questions

Q. How can contradictions in spectral data during structure elucidation be resolved?

  • Methodological Answer : Cross-validate using:

  • 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry.
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values. Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities, necessitating iterative refinement .

Q. What strategies optimize reaction conditions for multi-step synthesis using design of experiments (DOE)?

  • Methodological Answer : Apply fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio) with minimal experiments. Response surface methodology (RSM) can model interactions between parameters. For example, a central composite design may reveal non-linear relationships between catalyst concentration and yield .

Q. How can computational methods accelerate reaction design for novel analogs of this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Use software like Gaussian or ORCA to predict transition states and activation energies.
  • Reaction path search algorithms : Tools like AFIR (Artificial Force-Induced Reaction) automate exploration of mechanistic pathways.
  • Machine learning : Train models on existing reaction databases to predict viable substrates or conditions .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in triazole derivatives?

  • Methodological Answer :

  • Pharmacophore modification : Introduce substituents (e.g., halogens, alkyl groups) at the triazole or isopropyl positions.
  • In silico docking : Screen analogs against target proteins (e.g., kinases) using AutoDock or Schrödinger.
  • Bioactivity assays : Pair synthetic analogs with enzymatic assays (e.g., IC₅₀ determinations) or cell-based models to correlate structural changes with activity .

Q. How can intermediates in multi-step syntheses be stabilized to prevent degradation?

  • Methodological Answer :

  • Low-temperature storage : Store moisture-sensitive intermediates under inert atmospheres (N₂/Ar).
  • Protecting groups : Use Boc or Fmoc groups to shield reactive amines during subsequent steps.
  • Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect degradation products early .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-2H-1,2,3-triazol-4-amine
Reactant of Route 2
2-Isopropyl-2H-1,2,3-triazol-4-amine

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